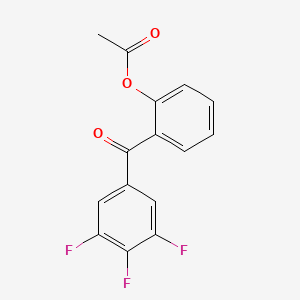

2-Acetoxy-3',4',5'-trifluorobenzophenone

Description

2-Acetoxy-3',4',5'-trifluorobenzophenone (CAS: 890099-18-0) is a fluorinated benzophenone derivative characterized by an acetoxy group at the 2-position and three fluorine atoms at the 3', 4', and 5' positions of the benzoyl moiety. Its molecular formula is C₁₅H₉F₃O₃, with a molecular weight of 294.23 g/mol .

Properties

IUPAC Name |

[2-(3,4,5-trifluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c1-8(19)21-13-5-3-2-4-10(13)15(20)9-6-11(16)14(18)12(17)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLYAUYWUPUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641615 | |

| Record name | 2-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-18-0 | |

| Record name | 2-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acylation of 3,4,5-trifluorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4,5-Trifluorobenzoyl chloride+Phenyl acetateAlCl32-Acetoxy-3’,4’,5’-trifluorobenzophenone

Industrial Production Methods

Industrial production of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 3’,4’,5’-trifluorobenzophenone.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 3’,4’,5’-trifluorobenzophenone

Reduction: 2-Hydroxy-3’,4’,5’-trifluorobenzophenone

Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-Acetoxy-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’,4’,5’-trifluorobenzophenone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the acetoxy group may undergo hydrolysis in biological systems, releasing the active benzophenone derivative.

Comparison with Similar Compounds

4-Acetoxy-3',4',5'-trifluorobenzophenone (CAS: 890100-39-7)

- Structural Difference : The acetoxy group is at the 4-position instead of the 2-position.

- Impact : Positional isomerism may alter reactivity and intermolecular interactions. For example, the 4-acetoxy isomer could exhibit different steric hindrance in polymerization reactions compared to the 2-substituted analogue .

- Molecular Weight : Identical (294.23 g/mol) due to the same substituents and formula (C₁₅H₉F₃O₃ ) .

2-Acetoxy-3',5'-dichlorobenzophenone (CAS: 890098-86-9)

- Structural Difference : Chlorine atoms replace fluorines at the 3' and 5' positions.

- Molecular Weight: Higher (309 g/mol) due to chlorine’s larger atomic mass (C₁₅H₁₀Cl₂O₃) . Boiling Point: 459.7°C (vs.

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS: 845823-08-7)

- Structural Difference: Methoxy and methyl groups replace fluorine atoms, and the core structure is acetophenone rather than benzophenone.

- Electron-Donating Effects: Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature, which could alter reaction pathways in nucleophilic substitutions .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| 2-Acetoxy-3',4',5'-trifluorobenzophenone | 890099-18-0 | C₁₅H₉F₃O₃ | 294.23 | Not reported | Not reported | 2-acetoxy, 3',4',5'-F |

| 4-Acetoxy-3',4',5'-trifluorobenzophenone | 890100-39-7 | C₁₅H₉F₃O₃ | 294.23 | Not reported | Not reported | 4-acetoxy, 3',4',5'-F |

| 2-Acetoxy-3',5'-dichlorobenzophenone | 890098-86-9 | C₁₅H₁₀Cl₂O₃ | 309.00 | 459.7 | Not reported | 2-acetoxy, 3',5'-Cl |

| 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | 845823-08-7 | C₁₁H₁₁F₃O₂ | 232.20 | Not reported | Not reported | 3',5'-CH₃, 4'-OCH₃, 2,2,2-F₃ |

Key Observations :

- Fluorinated derivatives generally exhibit lower molecular weights compared to chlorinated analogues.

- Boiling points correlate with molecular weight and polarizability; chlorinated compounds (e.g., 2-Acetoxy-3',5'-dichlorobenzophenone) have higher boiling points .

Polymer Chemistry

- 2-Acetoxy-3',4',5'-trifluorobenzophenone: Potential monomer for poly(etherketone)s due to its electron-deficient aromatic ring, which enhances thermal stability in polymers .

- 3,4,5-Trifluorobenzophenone (CAS: 175277-01-7): Used in hyperbranched poly(etherketone)s with isosorbide, demonstrating high thermal stability (decomposition >400°C) .

Agrochemical Intermediates

- 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate derivatives: Structurally related compounds (e.g., lactofen) are herbicides, highlighting the role of trifluoromethyl and nitro groups in bioactivity .

Research Findings and Trends

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and stronger electron-withdrawing effects make fluorinated benzophenones more reactive in electrophilic substitutions compared to chlorinated analogues .

- Positional Isomerism : The 2-acetoxy group in the target compound may facilitate intramolecular hydrogen bonding, influencing solubility and crystallization behavior compared to 4-substituted isomers .

Biological Activity

2-Acetoxy-3',4',5'-trifluorobenzophenone (CAS No. 890099-18-0) is a synthetic organic compound characterized by its unique trifluoromethyl group and acetoxy functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antimicrobial properties.

- Molecular Formula : C15H9F3O3

- Molecular Weight : 294.23 g/mol

- Structural Characteristics : The presence of trifluoromethyl groups contributes to its lipophilicity, influencing its interactions with biological membranes.

The biological activity of 2-acetoxy-3',4',5'-trifluorobenzophenone is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) enzymes.

- Interaction with DNA : It might intercalate into DNA or affect its topology, leading to disruption in replication and transcription processes.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 2-acetoxy-3',4',5'-trifluorobenzophenone against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.7 | Inhibition of COX-2 activity |

| HeLa (Cervical) | 10.5 | DNA intercalation |

Data sourced from recent pharmacological evaluations.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 30 μg/mL |

| Candida albicans | 20 μg/mL |

These findings indicate potential applications in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 2-acetoxy-3',4',5'-trifluorobenzophenone on A549 lung cancer cells. The study revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The IC50 value was determined to be approximately 15.2 µM, indicating a potent effect against this cell line .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity, with MIC values suggesting it could serve as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.